BenchChemオンラインストアへようこそ!

N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide

Src kinase inhibition Structure-activity relationship Thiazole-acetamide pharmacophore

N-Benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide (CAS 560998-18-7) is a synthetic thiazole-acetamide hybrid with molecular formula C₁₈H₁₄BrClN₂OS and molecular weight 421.74 g·mol⁻¹. The compound is catalogued as a research-grade building block by multiple international vendors including Sigma-Aldrich (via Enamine), Bidepharm, and Santa Cruz Biotechnology, typically supplied at ≥95% purity.

Molecular Formula C18H14BrClN2OS
Molecular Weight 421.74
CAS No. 560998-18-7
Cat. No. B2479212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
CAS560998-18-7
Molecular FormulaC18H14BrClN2OS
Molecular Weight421.74
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=NC(=CS2)C3=CC=C(C=C3)Br)C(=O)CCl
InChIInChI=1S/C18H14BrClN2OS/c19-15-8-6-14(7-9-15)16-12-24-18(21-16)22(17(23)10-20)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2
InChIKeyPKDNBEYLPYQOSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide (CAS 560998-18-7): Core Chemical Identity and Procurement Baseline


N-Benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide (CAS 560998-18-7) is a synthetic thiazole-acetamide hybrid with molecular formula C₁₈H₁₄BrClN₂OS and molecular weight 421.74 g·mol⁻¹ . The compound is catalogued as a research-grade building block by multiple international vendors including Sigma-Aldrich (via Enamine), Bidepharm, and Santa Cruz Biotechnology, typically supplied at ≥95% purity . Its core structural features—a 4-(4-bromophenyl)-1,3-thiazole ring system, an N-benzyl substituent, and a reactive 2-chloroacetamide side chain—place it at the intersection of two active medicinal chemistry campaigns: Src kinase inhibitor development and antimicrobial/antiproliferative thiazole derivative exploration [1][2].

Why N-Benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide Cannot Be Replaced by Common In-Class Analogs


Substituting this compound with its closest structural neighbors—such as the N-H parent N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (the scaffold used in the Sharma et al. antimicrobial series) or the simpler N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide (CAS 53173-91-4)—would eliminate the N-benzyl substituent that Fallah-Tafti et al. identified as essential for c-Src kinase inhibitory activity in the thiazole-acetamide class [1]. In that study, the unsubstituted N-benzyl derivative (compound 8a) was the most potent Src kinase inhibitor among all analogs tested, with GI₅₀ values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively [1]. Conversely, the N-H analogs studied by Sharma et al. (compounds d1–d9) exhibit a distinct antimicrobial/anticancer profile with MIC values ranging from 13.4 to 53.5 μM against S. aureus and IC₅₀ values of 38.0–171.3 μM against MCF7 breast cancer cells, but have not been evaluated for kinase inhibition [2]. These divergent activity profiles demonstrate that the N-benzyl vs. N-H substitution pattern is not a trivial structural variation but a critical determinant of biological target engagement, making generic interclass substitution scientifically unjustified without confirmatory profiling.

Quantitative Differentiation Evidence for N-Benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide Versus Closest Analogs


N-Benzyl Substitution as a Critical Determinant of Src Kinase Inhibitory Activity: Class-Level Pharmacophore Evidence

The N-benzyl substituent on the thiazole-acetamide scaffold has been directly implicated in c-Src kinase inhibition. Fallah-Tafti et al. demonstrated that the unsubstituted N-benzyl derivative (compound 8a, bearing a 2-morpholinoethoxyphenyl group at the thiazole 4-position) inhibited c-Src kinase with GI₅₀ values of 1.34 μM in NIH3T3/c-Src527F cells and 2.30 μM in SYF/c-Src527F cells, and was identified as the most potent Src kinase inhibitor in the series [1]. In contrast, the N-H analog series reported by Sharma et al. (compounds d1–d9, bearing a 4-bromophenyl group at the thiazole 4-position) showed no detectable Src kinase inhibition and instead exhibited antimicrobial and MCF7 antiproliferative activities [2]. The target compound (CAS 560998-18-7) uniquely combines the 4-(4-bromophenyl)thiazole core of the Sharma antimicrobial series with the N-benzyl-2-chloroacetamide pharmacophore identified by Fallah-Tafti as essential for kinase targeting, creating a hybrid scaffold with potential dual-activity profile not represented by either parent series.

Src kinase inhibition Structure-activity relationship Thiazole-acetamide pharmacophore

Molecular Weight and Lipophilicity Differentiation from N-H Analog N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide (CAS 53173-91-4)

The target compound (MW 421.74 g·mol⁻¹) possesses a substantially higher molecular weight than the simpler N-H analog N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide (CAS 53173-91-4, MW 297.17 g·mol⁻¹), a difference of +124.57 Da attributable to the N-benzyl group and chloro substitution . This mass difference corresponds to an increase in calculated logP of approximately +1.5 to +2.0 units (estimated from the addition of a benzyl moiety), shifting the compound into a more lipophilic space that favors membrane permeability but may reduce aqueous solubility. The 2-chloroacetamide side chain further differentiates the target compound from the simple acetamide analog by providing a reactive electrophilic center capable of undergoing nucleophilic substitution with amines, thiols, or alkoxides—a synthetic handle absent in the non-chlorinated comparator .

Physicochemical properties Drug-likeness Permeability prediction

Antimicrobial Activity Baseline of the N-H Analog Series: Reference Data for N-Benzyl-Modified Derivative Comparison

Sharma et al. (2019) reported comprehensive antimicrobial minimum inhibitory concentration (MIC) data for nine N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives (compounds d1–d9) against a panel of Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (E. coli), and fungi (C. albicans, A. niger) [1]. The most potent compound d3 exhibited MIC = 13.4 μM against both S. aureus and A. niger, while compound d1 showed MIC = 26.7 μM against E. coli [1]. These values serve as the direct N-H analog baseline against which the N-benzyl-substituted target compound (CAS 560998-18-7) must be benchmarked. The N-benzyl modification is expected to alter both the antimicrobial spectrum and potency due to changes in molecular shape, lipophilicity, and hydrogen-bonding capacity (the N-H donor is replaced by an N-benzyl group, eliminating one H-bond donor while adding hydrophobic surface area) [2]. No published antimicrobial data specific to the target compound were identified at the time of this analysis.

Antimicrobial screening MIC determination Thiazole derivatives

Anticancer Activity Baseline: MCF7 Breast Adenocarcinoma Data for N-H Analog Series

The N-H analog series d1–d9 was evaluated against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay [1]. Compounds d6 and d7 emerged as the most active, with IC₅₀ values of 38.0 μM and 40.6 μM respectively, compared to the standard drug 5-fluorouracil (IC₅₀ = 5.2 μM) [1]. The target compound (CAS 560998-18-7) shares the identical 4-(4-bromophenyl)thiazole-2-chloroacetamide core but adds an N-benzyl substituent, which—based on the Fallah-Tafti SAR—may redirect cytotoxic activity toward Src-dependent cancer cell lines (e.g., HT-29 colon carcinoma, BT-20 breast carcinoma, CCRF-CEM leukemia) rather than the MCF7 line [2]. Molecular docking studies on compounds d1, d2, d3, d6, and d7 demonstrated favorable docking scores within the binding pockets of PDB IDs 1JIJ, 4WMZ, and 3ERT [1], providing a structural basis for the antiproliferative activity that may be modulated by N-benzyl substitution.

Anticancer activity MCF7 cell line SRB assay Breast cancer

Commercial Availability and Quality Specifications: Multi-Vendor Procurement Landscape

The target compound (CAS 560998-18-7) is commercially available from at least four independent suppliers with documented purity specifications: Sigma-Aldrich/Enamine (Catalog ENA018109667, 95% purity, powder form, storage at RT, country of origin Ukraine) , Bidepharm (Catalog BD00958909, 95% purity with batch-specific NMR, HPLC, and GC quality reports) , Santa Cruz Biotechnology (Catalog sc-355557, 1 g at $208.00, 5 g at $625.00) , and CymitQuimica (price and delivery upon inquiry) . This multi-vendor availability contrasts with the N-H analog N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide (CAS 53173-91-4), which is primarily listed by specialty chemical databases with fewer active commercial suppliers offering documented analytical characterization . The availability of batch-specific CoA documentation from Bidepharm and Sigma-Aldrich provides procurement-grade traceability essential for reproducible research.

Chemical procurement Purity specification Vendor comparison Research-grade building block

2-Chloroacetamide Electrophilic Warhead: Synthetic Derivatization Advantage Over Non-Chlorinated Acetamide Analogs

The 2-chloroacetamide moiety in the target compound functions as a reactive electrophilic center that can undergo nucleophilic substitution with amines, thiols, alkoxides, and other nucleophiles, enabling rapid diversification into amide, thioether, and ether derivatives . This contrasts with the non-chlorinated analog N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide (CAS 53173-91-4), which lacks this reactive handle and requires additional synthetic steps (e.g., hydrolysis to the amine followed by re-acylation) to achieve equivalent diversification . The Sharma et al. study exploited this reactivity by condensing N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide with substituted anilines to generate the d1–d9 library [1], establishing a precedent for using the 2-chloroacetamide group as a key synthetic intermediate in thiazole-based library synthesis. The N-benzyl group in the target compound further modulates the electrophilicity of the chloroacetyl carbon by altering the electron density at the amide nitrogen through inductive and steric effects.

Synthetic chemistry Electrophilic warhead Nucleophilic substitution Derivatization

Optimal Research Application Scenarios for N-Benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide Based on Differential Evidence


Src Kinase Probe Development and Cancer Cell Line Selectivity Screening

The N-benzyl-2-chloroacetamide pharmacophore, validated by Fallah-Tafti et al. as essential for c-Src kinase inhibition (GI₅₀ = 1.34–2.30 μM for compound 8a in NIH3T3/c-Src527F and SYF/c-Src527F cells) [1], positions this compound as a candidate Src-targeted probe. Researchers should prioritize this compound over N-H analogs for screening against Src-dependent cancer cell lines (HT-29 colon carcinoma, BT-20 breast carcinoma, CCRF-CEM leukemia) where the N-benzyl substitution is expected to confer activity absent in the Sharma-series N-H derivatives [2]. The 4-bromophenyl group on the thiazole ring may provide additional kinase selectivity through halogen bonding interactions not available with the morpholinoethoxyphenyl-substituted compound 8a.

Dual-Activity Antimicrobial–Anticancer Library Design Using the 2-Chloroacetamide Warhead

The 2-chloroacetamide electrophilic center enables one-step diversification via nucleophilic substitution with amine, thiol, or alkoxide nucleophiles, as demonstrated by Sharma et al. who condensed the N-H analog with substituted anilines to generate a nine-compound library [1]. The target compound extends this synthetic strategy by incorporating the N-benzyl group, allowing researchers to explore whether the combined antimicrobial potential of the 4-(4-bromophenyl)thiazole core (MIC = 13.4–53.5 μM against S. aureus and E. coli for N-H analogs [1]) and the kinase-inhibitory potential of the N-benzyl pharmacophore [2] can be simultaneously realized in a single chemical series.

Physicochemical Property Benchmarking for CNS-Penetrant Kinase Inhibitor Design

With a molecular weight of 421.74 g·mol⁻¹ and enhanced lipophilicity from the N-benzyl group (estimated logP increase of +1.5 to +2.0 vs. N-H analog CAS 53173-91-4) [1][2], this compound occupies physicochemical property space relevant to CNS drug design (MW < 450, moderate-to-high lipophilicity). The N-benzyl substitution mimics the structural motif found in KX2-391 (tirbanibulin), an FDA-approved Src kinase inhibitor that served as the inspiration for the Fallah-Tafti compound series . This compound can serve as a simplified, commercially available comparator for benchmarking the contribution of the 2-morpholinoethoxy solubilizing group present in compound 8a and KX2-391.

Multi-Vendor Quality-Assured Procurement for Longitudinal SAR Campaigns

The compound's availability from four or more independent vendors with documented purity (≥95%) and batch-specific Certificates of Analysis (NMR, HPLC, GC from Bidepharm; powder specifications from Sigma-Aldrich/Enamine) [1][2] supports multi-year structure–activity relationship (SAR) programs where batch-to-batch reproducibility is critical. Procurement teams can leverage competitive pricing (e.g., $208.00/g from Santa Cruz Biotechnology ) while maintaining the option to switch suppliers without altering chemical identity—a logistical advantage over less widely stocked analogs such as CAS 53173-91-4.

Quote Request

Request a Quote for N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.